molecular formula C10H18NiO6 B13154948 Nickel(II)acetylacetonatedihydrate

Nickel(II)acetylacetonatedihydrate

Cat. No.: B13154948
M. Wt: 292.94 g/mol
InChI Key: RPKPDVFIWFMZDG-UHFFFAOYSA-N
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Description

Significance as a Coordination Complex in Transition Metal Chemistry

The structure of Nickel(II) acetylacetonate (B107027) dihydrate serves as a classic example of an octahedral complex in transition metal chemistry. The two bidentate acetylacetonate ligands occupy the equatorial positions, while the two water molecules are situated at the axial positions. handwiki.orgwikipedia.org This arrangement leads to a tetragonally distorted octahedral geometry. handwiki.orgmetu.edu.tr The compound can exist as both cis and trans isomers, with the trans isomer being the more stable and commonly isolated form. handwiki.orgwikipedia.org The study of its isomeric forms and the nature of the metal-ligand bonding has provided valuable insights into the principles of coordination chemistry.

The anhydrous form of nickel(II) acetylacetonate exhibits an interesting trimeric structure, [Ni(acac)₂]₃, where three nickel atoms are linked by bridging oxygen atoms from the acetylacetonate ligands. handwiki.orgwikipedia.org This trimeric structure is formed upon dehydration of the dihydrate, for instance, by heating in a vacuum or through azeotropic distillation. handwiki.orgchemicalbook.com

Overview of Research Trajectories and Applications

The research interest in Nickel(II) acetylacetonate dihydrate stems from its versatility as a precursor and catalyst in various chemical transformations. Its solubility in organic solvents makes it a valuable reagent in organic and organometallic synthesis. chemicalbook.comguidechem.com

Key research applications include:

Catalysis: Nickel(II) acetylacetonate is a precursor for several important nickel-based catalysts used in organic synthesis. wikipedia.orgguidechem.comsigmaaldrich.com It is employed in reactions such as olefin oligomerization, hydrogenation, and cross-coupling reactions. chemicalbook.comchembk.comresearchgate.net For instance, it is a component in Ziegler-Natta type catalyst systems for the polymerization of alkenes. mdpi.com

Nanomaterial Synthesis: The compound serves as a precursor for the synthesis of nickel and nickel oxide (NiO) nanoparticles and thin films. guidechem.comsigmaaldrich.com These nanomaterials have applications in electronics, catalysis, and magnetic materials. guidechem.com The sol-gel technique often utilizes nickel(II) acetylacetonate for the deposition of NiO thin films. wikipedia.orgguidechem.com

Precursor in Organometallic Chemistry: It is used in the synthesis of other organonickel compounds, such as nickelocene (B73246) and bis(cyclooctadiene)nickel(0), which are themselves important catalysts and reagents. chemicalbook.comguidechem.com

Historical Context of Synthesis and Early Characterization

The preparation of Nickel(II) acetylacetonate dihydrate is typically achieved through the reaction of a nickel(II) salt, such as nickel(II) chloride or nickel(II) nitrate (B79036), with acetylacetone (B45752) in the presence of a base. handwiki.orgchemicalbook.com The base, often sodium acetate (B1210297) or sodium hydroxide (B78521), facilitates the deprotonation of acetylacetone to form the acetylacetonate anion, which then coordinates to the nickel(II) ion. guidechem.comchembk.comias.ac.in

One established method involves treating an aqueous solution of a nickel(II) salt with acetylacetone and a weak base, leading to the precipitation of the blue-green dihydrate complex. chemicalbook.comguidechem.com An alternative synthesis route involves the direct reaction of nickel(II) hydroxide with acetylacetone. chemicalbook.comias.ac.in More recent methods have focused on improving the efficiency and simplicity of the synthesis, aiming for higher yields and purity. ias.ac.ingoogle.com

Early characterization of the compound involved elemental analysis and spectroscopic techniques to determine its composition and structure. The development of single-crystal X-ray diffraction provided definitive proof of its octahedral geometry and the existence of both cis and trans isomers. metu.edu.tr

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H18NiO6

Molecular Weight

292.94 g/mol

IUPAC Name

nickel(2+);pentane-2,4-dione;dihydrate

InChI

InChI=1S/2C5H7O2.Ni.2H2O/c2*1-4(6)3-5(2)7;;;/h2*3H,1-2H3;;2*1H2/q2*-1;+2;;

InChI Key

RPKPDVFIWFMZDG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.O.O.[Ni+2]

Origin of Product

United States

Synthesis Methodologies and Pathways

Direct Synthesis Routes

Direct synthesis methods involve the one-pot reaction of nickel precursors with acetylacetone (B45752) to form the desired dihydrate complex.

A highly efficient and facile method for synthesizing bis(acetylacetonato)nickel(II) dihydrate involves the reaction of Nickel(II) hydroxide (B78521) oxide (NiO(OH)) with acetylacetone (Hacac). ias.ac.inrsc.orgias.ac.in This reaction is noteworthy for proceeding smoothly and affording a very high yield of the blue-green product, [Ni(acac)₂]·2H₂O. ias.ac.inrsc.orgias.ac.in

The process begins with the preparation of NiO(OH), which is typically synthesized by oxidizing Nickel(II) hydroxide with an oxidizing agent like bromine in an alkaline suspension. ias.ac.in The resulting black NiO(OH) is then suspended in water and stirred with acetylacetone. ias.ac.in An exothermic reaction occurs almost immediately, and the black solid is completely converted to the blue-green dihydrate complex within approximately 15 minutes. ias.ac.in A significant advantage of this method is that it does not require the use of a buffer, which can sometimes contaminate the final product. ias.ac.in The pH of the solution naturally settles around 5, which is conducive to the formation of metal acetylacetonate (B107027) complexes. ias.ac.in

A widely employed method for preparing Nickel(II) acetylacetonate dihydrate involves the reaction of a soluble nickel(II) salt, such as nickel(II) chloride hexahydrate or nickel(II) nitrate (B79036) hexahydrate, with acetylacetone in the presence of a base to control the pH. guidechem.comchemicalbook.comgoogle.com This approach typically involves two main steps: the precipitation of nickel hydroxide followed by its reaction with acetylacetone.

Initially, an alkaline solution, such as sodium hydroxide, is added to the aqueous solution of the nickel salt to precipitate nickel hydroxide. google.comchembk.com The precise control of pH during this precipitation step is crucial for maximizing the final product yield. google.comgoogle.com Research indicates that a pH range of 8 to 9 is optimal for the complete precipitation of nickel hydroxide while avoiding side reactions of the excess base with acetylacetone. google.com

In the subsequent step, acetylacetone is added to the reaction mixture containing the nickel hydroxide precipitate. google.comgoogle.com The mixture is heated and stirred, leading to the conversion of the precipitate into the soluble, light-blue crystals of Ni(acac)₂·2H₂O. google.com This method has been reported to achieve yields exceeding 95%. google.comgoogle.com The use of a weak base like sodium acetate (B1210297) also facilitates the formation of the dihydrate complex from nickel(II) salts and acetylacetone. guidechem.comchemicalbook.com

Both direct synthesis routes offer high yields, but they differ in their approach and reaction parameters. The choice of method can depend on the available starting materials and desired process simplicity.

FeatureReaction with NiO(OH)Controlled pH Precipitation
Nickel Precursor Nickel(II) Hydroxide Oxide ias.ac.inSoluble Nickel(II) Salts (e.g., NiCl₂·6H₂O, Ni(NO₃)₂·6H₂O) google.com
Key Reagents Acetylacetone, Water ias.ac.inAcetylacetone, Base (e.g., NaOH) google.com
pH Control Self-regulating to ~pH 5 (Buffer-free) ias.ac.inControlled at pH 8-9 for precipitation google.com
Reaction Time ~15 minutes for conversion ias.ac.in~10 hours reflux for conversion google.com
Reported Yield Very high yield ias.ac.inrsc.orgias.ac.in>95% google.comgoogle.com
Process Simplicity Fewer steps, avoids separate base addition ias.ac.inInvolves initial precipitation followed by conversion google.com

This table provides a summary of comparative data based on available research findings.

Preparation of the Diaquo Complex from Anhydrous Precursors

The dihydrate form of nickel(II) acetylacetonate can also be prepared from its anhydrous counterpart.

The anhydrous form of nickel(II) acetylacetonate, [Ni(acac)₂]₃, is a dark green, trimeric solid. wikipedia.org This complex readily reacts with water to form the blue-green diaquo complex, Ni(acac)₂(H₂O)₂. wikipedia.org The anhydrous compound can be obtained by dehydrating the dihydrate, for instance, through azeotropic distillation in toluene (B28343) or by heating under reduced pressure. chemicalbook.comwikipedia.org Subsequent exposure of the anhydrous solid to water will yield the dihydrate. wikipedia.org This reversible hydration demonstrates the stability of the diaquo complex in the presence of water.

Green Chemistry Approaches to Synthesis

Modern synthetic chemistry emphasizes the development of environmentally benign processes. In the context of nickel(II) acetylacetonate dihydrate synthesis, electrochemical methods represent a promising green alternative.

An electrochemical approach allows for the synthesis of bis(acetylacetonato)diaquanickel(II) in high yield by the direct dissolution of a nickel metal anode in a solution of acetylacetone and ethanol. researchgate.net This method avoids the use of nickel salt precursors, thereby reducing the generation of salt by-products. The process can be optimized by controlling parameters such as temperature and the use of conductive additives to improve yields. researchgate.net This direct use of the metal exemplifies a cleaner synthetic route that aligns with the principles of green chemistry.

Purification and Isolation Techniques for Academic Study

For academic research, obtaining nickel(II) acetylacetonate dihydrate in a highly pure form is paramount for accurate characterization and use in further reactions. The primary method for purification is recrystallization.

The crude, blue-green solid product obtained from the synthesis is first washed with water to remove any unreacted salts and other water-soluble impurities. guidechem.com Following the initial wash, the product is typically dried in a vacuum desiccator. guidechem.com

Recrystallization: The most effective solvent for the recrystallization of nickel(II) acetylacetonate dihydrate is methanol (B129727). guidechem.comchemicalbook.com The crude, dried solid is dissolved in a minimum amount of hot methanol. The hot, saturated solution is then allowed to cool slowly. As the solution cools, the solubility of the complex decreases, leading to the formation of well-defined, emerald-green crystals of the purified dihydrate. guidechem.comchemicalbook.com This process effectively removes impurities that are either more soluble or less soluble in methanol than the desired product.

Isolation: Once recrystallization is complete, the purified crystals are isolated from the mother liquor by filtration. The collected crystals are then washed with a small amount of cold methanol to remove any residual impurities adhering to the crystal surfaces. To ensure the complete removal of the solvent, the purified crystals are dried under vacuum. oup.com

An alternative method for dehydration of the dihydrate to the anhydrous form involves azeotropic distillation with toluene. guidechem.comchemicalbook.com However, for the isolation of the dihydrate itself for academic study, controlled drying under vacuum is the preferred method to prevent the loss of the coordinated water molecules.

Characterization: The purity of the isolated nickel(II) acetylacetonate dihydrate can be confirmed through various analytical techniques. The sharp melting point of the purified crystals is a good indicator of purity. Spectroscopic methods, such as infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopy, are also employed to verify the structure and purity of the complex. ias.ac.inoup.com

Purification Step Technique Solvent/Conditions Purpose
Initial WashingFiltrationWaterRemoval of unreacted salts and water-soluble impurities
DryingVacuum DesiccatorRoom TemperatureRemoval of residual water
PurificationRecrystallizationMethanolSeparation from soluble and insoluble impurities
Final IsolationFiltrationCold Methanol (wash)Collection of purified crystals
Final DryingVacuumRoom TemperatureRemoval of residual recrystallization solvent

Structural Elucidation and Crystallographic Analysis

Crystal Structure Determination

The precise molecular geometry and crystal packing of Nickel(II) acetylacetonate (B107027) dihydrate have been primarily elucidated through single-crystal X-ray diffraction studies. This powerful analytical method allows for the accurate determination of atomic positions, bond lengths, and bond angles within the crystal lattice.

Single-crystal X-ray diffraction analysis has been instrumental in revealing the intricate structural details of Nickel(II) acetylacetonate dihydrate. These studies have confirmed the compound's molecular formula and provided a comprehensive understanding of its coordination environment, ligand binding, and the role of water molecules.

In the solid state, the Nickel(II) ion in [Ni(acac)2(H2O)2] exhibits a distorted octahedral coordination geometry. wikipedia.orghandwiki.org The central nickel atom is coordinated to four oxygen atoms from the two bidentate acetylacetonate (acac) ligands and two oxygen atoms from the two water molecules. wikipedia.orghandwiki.org This arrangement results in a coordination number of six for the nickel center, which is a common feature for many nickel(II) complexes. The octahedral geometry is a key factor in determining the electronic and magnetic properties of the compound.

Detailed crystallographic data reveals variations in the Nickel-Oxygen (Ni-O) bond lengths within the coordination sphere, indicating a distortion from a perfect octahedron. In the common trans isomer, the Ni-O bonds to the axially positioned water molecules are typically longer than the equatorial Ni-O bonds to the acetylacetonate ligands. wikipedia.orghandwiki.org For instance, reported axial Ni-O(water) bond lengths are around 2.100 Å to 2.140 Å, while the equatorial Ni-O(acac) bond lengths are in the range of 1.996 Å to 2.026 Å. wikipedia.orghandwiki.orgibm.com This tetragonal distortion is a consequence of the different electronic nature and steric requirements of the water and acetylacetonate ligands.

BondTypical Bond Length (Å)
Ni-O (axial, water)2.100 - 2.140
Ni-O (equatorial, acac)1.996 - 2.026

Data derived from multiple crystallographic studies. wikipedia.orghandwiki.orgibm.com

Nickel(II) acetylacetonate dihydrate can exist as two geometric isomers: cis and trans. wikipedia.orghandwiki.org In the trans isomer, the two coordinated water molecules are located on opposite sides of the nickel ion (at a 180° angle to each other), while in the cis isomer, they are adjacent (at a 90° angle). The trans isomer is generally the more commonly observed and thermodynamically preferred form in the solid state. handwiki.orgresearchgate.net The specific isomer obtained can sometimes be influenced by the solvent used for crystallization. handwiki.orgresearchgate.net The different spatial arrangement of the ligands in the cis and trans isomers can lead to variations in their physical properties, such as solubility and reactivity.

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

Powder X-ray Diffraction (PXRD) is a fundamental technique used to confirm the phase purity and crystalline nature of a bulk sample of Nickel(II) acetylacetonate dihydrate. The resulting diffraction pattern is a unique fingerprint of the compound's crystal structure. The analysis of a PXRD pattern for a synthesized batch of Nickel(II) acetylacetonate dihydrate involves comparing the experimental peak positions (2θ values) and their relative intensities to a reference pattern calculated from single-crystal X-ray diffraction data or a standard from a diffraction database.

The sharp peaks in the PXRD pattern indicate a well-ordered, crystalline material, as opposed to a broad halo which would signify an amorphous solid. researchgate.net For related bis(β-diketonato)nickel(II) dihydrate complexes, PXRD has been successfully employed to determine the crystal system and unit cell parameters, confirming a monoclinic crystal system in those cases. jocpr.com This demonstrates the utility of PXRD in verifying that the bulk material consists of the desired dihydrate phase and is free from significant crystalline impurities, such as the anhydrous trimeric form.

Supramolecular Interactions and Crystal Packing

The arrangement of individual Ni(C₅H₇O₂)₂(H₂O)₂ molecules in the crystal lattice is governed by a network of non-covalent supramolecular interactions. These interactions, particularly hydrogen bonds, are crucial in stabilizing the three-dimensional crystal structure.

Analysis of Hydrogen Bonding Networks Involving Water Molecules

The two coordinated water molecules are central to the formation of the supramolecular assembly. Acting as hydrogen bond donors, the hydrogen atoms of the aqua ligands form robust O-H···O hydrogen bonds with the carbonyl oxygen atoms of the acetylacetonate ligands of adjacent molecules. nih.gov This interaction, where the X-H group is the donor (O-H) and the acceptor (:A) is a lone pair on another oxygen atom, is the most significant directional force in the crystal packing. colostate.edu

Interactive Table 2: Typical Hydrogen Bond Geometry

Donor (D)Hydrogen (H)Acceptor (A)D-H Distance (Å)H···A Distance (Å)D···A Distance (Å)D-H···A Angle (°)
O (water)HO (acac)~0.84~1.8 - 2.2~2.7 - 3.0~150 - 175

Intermolecular Interactions in the Solid State

Beyond the primary hydrogen bonding network, the crystal structure of Nickel(II) acetylacetonate dihydrate is further stabilized by a combination of weaker intermolecular forces. These include van der Waals interactions, which are ubiquitous, and potentially weak C-H···O interactions. The methyl (CH₃) and methine (CH) groups of the acetylacetonate ligands can act as weak hydrogen bond donors to the oxygen atoms of neighboring molecules.

The cumulative effect of the strong O-H···O hydrogen bonds and these numerous weaker interactions dictates the efficient packing of the molecules in the solid state. This network of interactions results in a stable, three-dimensional framework structure. nih.gov The analysis of these interactions is key to understanding the material's physical properties.

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying the various intermolecular interactions within a crystal. rsc.org The Hirshfeld surface is generated for a molecule, and the property d_norm is mapped onto it. This function highlights regions of close intermolecular contact; red spots on the d_norm map indicate contacts shorter than the van der Waals radii sum and are indicative of strong interactions like hydrogen bonds. mdpi.com

A two-dimensional "fingerprint plot" is derived from the Hirshfeld surface, which summarizes all intermolecular contacts by plotting the distance to the nearest atom external to the surface (dₑ) against the distance to the nearest atom internal to the surface (dᵢ). This plot allows for the deconstruction of the surface into contributions from different types of atomic contacts.

For aquated metal complexes, the fingerprint plots typically show distinct features:

O···H/H···O Contacts: These appear as sharp "spikes" in the plot and represent the strong hydrogen bonds involving the water ligands. They make a significant contribution to the total Hirshfeld surface. nih.govnih.gov

H···H Contacts: These usually form the largest contribution to the surface area, appearing as a large, diffuse region in the center of the plot. nih.govnih.gov

C···H/H···C Contacts: These are represented by "wing-like" features on the sides of the plot and correspond to weaker C-H···π or C-H···O interactions. nih.gov

While a specific Hirshfeld analysis for Ni(C₅H₇O₂)₂(H₂O)₂ is not detailed in the literature, analysis of analogous aquated metal-organic complexes provides representative percentage contributions for the various contacts.

Interactive Table 3: Representative Hirshfeld Surface Contact Contributions for Aquated Metal Complexes

Percentages are representative and based on published analyses of similar structures. nih.govnih.gov

Intermolecular Contact TypePercentage Contribution to Hirshfeld Surface
H···H55% - 60%
O···H / H···O18% - 25%
C···H / H···C15% - 22%
Other (C···C, C···O, etc.)< 5%

Spectroscopic Characterization and Advanced Analytical Techniques

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key technique for determining the molecular weight and investigating the fragmentation patterns of molecules. For Nickel(II) acetylacetonate (B107027), electron ionization mass spectrometry reveals characteristic fragmentation pathways.

Theoretical studies on the fragmentation of isolated Ni(acac)₂ suggest that the most favorable initial fragmentation involves the cleavage of the two Ni-O bonds, leading to the loss of the acetylacetonate ligands. acs.orgnih.gov This indicates the relative weakness of the metal-ligand bonds compared to the internal bonds of the ligand itself. Other fragmentation patterns, such as the breaking of C-C or C-O bonds within the ligand, require significantly more energy. acs.orgnih.gov

Experimental mass spectra of related metal acetylacetonate complexes often show the molecular ion peak followed by the loss of ligand fragments, which aligns with the theoretical predictions. d-nb.info The specific fragmentation pattern can provide valuable information about the stability of the complex and the strength of its coordination bonds.

Thermal Analysis

Thermal analysis techniques are crucial for understanding the thermal stability and decomposition behavior of [Ni(acac)₂(H₂O)₂].

Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature. For [Ni(acac)₂(H₂O)₂], TGA reveals a multi-step decomposition process. The initial weight loss corresponds to the removal of the two water molecules of hydration. This dehydration step typically occurs at relatively low temperatures. At higher temperatures, the anhydrous Ni(acac)₂ complex undergoes further decomposition. coleparmer.com The final decomposition product is typically nickel oxide (NiO). coleparmer.com The TGA curve provides quantitative information about the stoichiometry of the dehydration and decomposition steps.

Differential thermal analysis (DTA) measures the temperature difference between a sample and a reference material as a function of temperature. This technique is used to detect thermal events such as phase transitions and chemical reactions. rsc.org For [Ni(acac)₂(H₂O)₂], DTA curves would show endothermic peaks corresponding to the dehydration process and subsequent melting and decomposition of the anhydrous complex. rsc.org The combination of TGA and DTA provides a comprehensive picture of the thermal behavior of the compound. rsc.org

Magnetic Susceptibility Measurements

The magnetic properties of [Ni(acac)₂(H₂O)₂] arise from the two unpaired electrons in the d⁸ configuration of the octahedral Ni(II) center. wikipedia.orgstackexchange.com Magnetic susceptibility measurements are used to determine the effective magnetic moment (μ_eff) of the complex.

For a d⁸ ion in an octahedral field, the expected spin-only magnetic moment is approximately 2.83 Bohr magnetons (μ_B). The anhydrous form, which has a trimeric structure, exhibits normal paramagnetism down to about 80 K with an effective magnetic moment of 3.2 μ_B. wikipedia.org The dihydrate, [Ni(acac)₂(H₂O)₂], is also paramagnetic. wikipedia.org The measured magnetic moment for monomeric octahedral Ni(II) complexes is typically in the range of 2.9 to 3.4 μ_B, which is slightly higher than the spin-only value due to orbital contributions.

Gouy Method and Other Techniques for Magnetic Moment Determination

The magnetic properties of coordination compounds like Nickel(II) acetylacetonate dihydrate provide profound insights into their electronic structure. The determination of magnetic susceptibility, and subsequently the effective magnetic moment (μ_eff), is accomplished through various experimental techniques, ranging from classical methods to highly sensitive modern instrumentation.

The Gouy method stands as a foundational technique for measuring magnetic susceptibility. dalalinstitute.com It operates on the principle of measuring the force exerted on a sample when it is placed in a non-uniform magnetic field. dalalinstitute.comrsc.org A cylindrical sample is suspended from a balance so that one end is in a region of high magnetic field strength and the other is in a region of negligible field. dalalinstitute.com Paramagnetic substances, which are attracted to the magnetic field, will appear heavier, while diamagnetic substances, which are repelled, will appear lighter. umb.edu The change in weight is directly proportional to the volume susceptibility of the sample. While historically significant, the traditional Gouy balance is less common in modern research due to the large sample size required. umb.edu

A modern adaptation based on the Gouy principle is the Evans balance, which is a more compact, portable, and sensitive instrument suitable for microscale samples. umb.eduumb.edu It offers rapid and accurate digital readings, making it a convenient tool in contemporary inorganic chemistry laboratories for determining the magnetic properties of solids and solutions. umb.edu

For more detailed and precise magnetic characterization, particularly as a function of temperature, other advanced techniques are employed. These include:

Superconducting Quantum Interference Device (SQUID) Magnetometry: This is one of the most sensitive methods available for measuring magnetic properties. SQUID magnetometers can detect extremely small magnetic fields, allowing for the accurate measurement of magnetic susceptibility on very small samples over a wide range of temperatures (from near absolute zero to high temperatures) and applied magnetic fields. researchgate.net

Vibrating Sample Magnetometry (VSM): In this technique, the sample is vibrated within a uniform magnetic field. The resulting oscillation induces an electrical signal in a set of pick-up coils, which is proportional to the magnetic moment of the sample. VSM is a versatile and widely used method for characterizing the magnetic properties of materials. christuniversity.in

The selection of a particular technique depends on the required sensitivity, the temperature range of interest, and the nature of the sample being studied.

Interpretation of Magnetic Behavior (e.g., Spin-Orbit Coupling, Ferromagnetic Exchange)

The magnetic behavior of Nickel(II) acetylacetonate dihydrate, Ni(acac)₂(H₂O)₂, is understood by examining its electronic configuration and molecular structure. The nickel(II) ion has a d⁸ electron configuration. In the dihydrate complex, the nickel center is in a pseudo-octahedral coordination environment, provided by the two bidentate acetylacetonate ligands and two water molecules. wikipedia.orghandwiki.org

For a d⁸ ion in an octahedral field, the two electrons with parallel spins occupy the e_g orbitals, resulting in two unpaired electrons. The spin-only magnetic moment (μ_so) can be calculated using the formula:

μ_so = √[n(n+2)]

where 'n' is the number of unpaired electrons. For n=2, the calculated spin-only value is √8, which is approximately 2.83 Bohr Magnetons (BM).

Spin-Orbit Coupling

Experimentally, the effective magnetic moment (μ_eff) for octahedral Ni(II) complexes is typically observed in the range of 2.9 to 3.4 BM, which is significantly higher than the spin-only value. christuniversity.in This deviation is attributed to spin-orbit coupling . The ground electronic state for an octahedral Ni(II) ion is ³A₂g. Spin-orbit coupling causes a mixing of this ground state with the first excited triplet state, ³T₂g. berkeley.edu This mixing introduces an orbital angular momentum contribution to the magnetic moment, causing the measured value to be higher than the spin-only prediction. The extent of this contribution, and thus the exact value of μ_eff, is influenced by the specific ligand field environment.

Table 1: Theoretical and Experimental Magnetic Moments for Octahedral Ni(II) Complexes

ParameterValueComment
Number of Unpaired Electrons (n)2For a d⁸ ion in a high-spin octahedral field.
Spin-Only Magnetic Moment (μ_so)2.83 BMCalculated as √[2(2+4)].
Typical Experimental Range (μ_eff)2.9 - 3.4 BMThe higher value is due to spin-orbit coupling. christuniversity.in

Ferromagnetic Exchange

While the monomeric Ni(acac)₂(H₂O)₂ complex is expected to behave as a simple paramagnet, a fascinating magnetic phenomenon occurs in its anhydrous form. Upon dehydration, Nickel(II) acetylacetonate forms a linear trimer, [Ni(acac)₂]₃. wikipedia.orghandwiki.org In this trimeric structure, adjacent nickel atoms are bridged by oxygen atoms, with intramolecular Ni-Ni distances of approximately 2.88 Å and 2.90 Å. rsc.org

This close proximity allows for ferromagnetic exchange interactions between the electron spins on the neighboring Ni(II) centers, mediated by the bridging oxygen atoms (superexchange). researchgate.netresearchgate.net This ferromagnetic coupling causes the magnetic moments of the individual nickel ions to align parallel to each other at low temperatures, leading to a cooperative magnetic effect.

Magnetic susceptibility studies on the trimer [Ni(acac)₂]₃ reveal this behavior clearly. wikipedia.orgrsc.org At temperatures down to about 80 K, the compound exhibits normal paramagnetic behavior with an effective magnetic moment of around 3.2 BM per nickel atom, consistent with the expected value for an isolated octahedral Ni(II) ion. wikipedia.org However, as the temperature is lowered further, the ferromagnetic coupling becomes dominant, and the effective magnetic moment rises significantly, reaching a value of 4.1 BM at 4.3 K. wikipedia.orgrsc.org This increase indicates the alignment of spins across the three nickel centers, resulting in a high-spin ground state (S=3) for the entire molecule. rsc.org

Table 2: Temperature-Dependent Magnetic Moment of Anhydrous Trimeric Nickel(II) acetylacetonate, [Ni(acac)₂]₃

Temperature (K)Effective Magnetic Moment (μ_eff) per Ni atom (BM)Dominant Magnetic Behavior
~300 - 80~3.2Paramagnetism with weak coupling. wikipedia.org
4.34.1Strong ferromagnetic exchange coupling. wikipedia.orgrsc.org

Therefore, while the magnetic properties of Nickel(II) acetylacetonate dihydrate are governed by the paramagnetism of isolated Ni(II) ions with a contribution from spin-orbit coupling, its anhydrous trimeric form provides a classic example of intramolecular ferromagnetic exchange.

Coordination Chemistry and Derivative Synthesis

Ligand Exchange Reactions and Formation of Monomeric Adducts

The coordinated water molecules in Nickel(II) acetylacetonate (B107027) dihydrate are relatively labile and can be readily replaced by other Lewis bases. This reactivity allows for the synthesis of a wide array of monomeric adducts and mixed-ligand complexes. Similarly, the anhydrous form of nickel(II) acetylacetonate, which exists as a trimer, [Ni(acac)₂]₃, can be cleaved by Lewis bases to yield monomeric adducts. handwiki.orgwikipedia.org

Reactions with Nitrogen Donor Ligands (e.g., Tmeda, Pyridine-N-oxide)

Nitrogen-containing ligands readily react with nickel(II) acetylacetonate to form stable, monomeric, octahedral complexes. The reaction typically involves the displacement of the two aquo ligands from the dihydrate or the cleavage of the oxygen bridges in the anhydrous trimer. handwiki.orgwikipedia.org

A prominent example is the reaction with N,N,N′,N′-tetramethylethylenediamine (TMEDA). When the anhydrous trimer is treated with TMEDA, it breaks apart to form the monomeric adduct, bis(acetylacetonato)(tetramethylethylenediamine)nickel(II), [Ni(acac)₂(tmeda)]. wikipedia.org This reaction is illustrated by the following equation:

[Ni(CH₃COCHCOCH₃)₂]₃ + 3 tmeda → 3 Ni(CH₃COCHCOCH₃)₂(tmeda) wikipedia.org

Similarly, reacting the dihydrate [Ni(acac)₂(H₂O)₂] with TMEDA in a solvent like toluene (B28343) results in the formation of the same [Ni(acac)₂(TMEDA)] complex, which presents as a crystalline solid. nih.gov These adducts are valuable precursors for other organonickel compounds. acs.orgnih.gov

Another key example involves pyridine-N-oxide. This ligand coordinates to the nickel center to form bis(acetylacetonato)bis(pyridine-N-oxide)nickel(II), [Ni(acac)₂(C₅H₅NO)₂]. Structural studies have shown that this complex, like the dihydrate, exists as a trans isomer. wikipedia.org

Formation of Mixed-Ligand Complexes

The principle of ligand exchange extends beyond simple nitrogen donor ligands to a variety of other molecules, leading to the formation of diverse mixed-ligand complexes. In these compounds, the two acetylacetonate ligands remain coordinated to the nickel center while the aquo ligands are substituted.

For instance, reacting Nickel(II) acetylacetonate dihydrate with tertiary phosphines (L) in a 1:2 molar ratio in alcohol solvents yields crystalline complexes with the general formula [Ni(acac)₂L₂]. osti.gov A specific, though unstable, example that has been structurally characterized is trans-[Ni(acac)₂(PMe₂Ph)₂]. acs.org Research has also demonstrated the synthesis of mixed-ligand complexes by reacting the dihydrate with N-benzoyl N'-aryl/alkyl substituted thioureas. chesci.com These reactions highlight the versatility of [Ni(acac)₂(H₂O)₂] as a precursor for generating octahedral nickel(II) complexes with tailored electronic and steric properties.

Reactant Ligand (L)Product ComplexStarting MaterialReference(s)
N,N,N′,N′-tetramethylethylenediamine (TMEDA)[Ni(acac)₂(tmeda)][Ni(acac)₂]₃ or [Ni(acac)₂(H₂O)₂] wikipedia.orgnih.gov
Pyridine-N-oxidetrans-[Ni(acac)₂(C₅H₅NO)₂][Ni(acac)₂(H₂O)₂] wikipedia.org
Tertiary Phosphines (e.g., PMe₂Ph)trans-[Ni(acac)₂L₂][Ni(acac)₂(H₂O)₂] osti.govacs.org
Caffeine[Ni(acac)₂(caffeine)₂][Ni(acac)₂(H₂O)₂] chesci.com

Role of Water Molecules in Coordination and Reactivity

The two water molecules in the dihydrate are not merely water of crystallization; they are integral components of the primary coordination sphere of the nickel ion, profoundly influencing the compound's structure and stability.

Influence of Water on Coordination Geometry and Isomerism

In Nickel(II) acetylacetonate dihydrate, the nickel(II) ion is six-coordinate, with the four oxygen atoms from the two bidentate acetylacetonate ligands forming an equatorial plane and the two oxygen atoms from the aquo ligands occupying the axial positions. wikipedia.org This arrangement results in a nearly octahedral coordination geometry. wikipedia.orgresearchgate.net

The complex exists as cis and trans isomers, with the trans isomer being the more commonly observed and stable form. wikipedia.org In the trans isomer, the axial Ni–O bonds (to the water ligands) are significantly longer (210.00 pm) than the equatorial Ni–O bonds to the acetylacetonate ligands (200.85 pm and 199.61 pm). wikipedia.org This elongation is a classic example of a tetragonal distortion of an octahedral complex. The presence of these coordinated water molecules allows the nickel center to achieve a stable, six-coordinate state without needing to oligomerize, which is what occurs in the anhydrous form. handwiki.org

Formation of Coordination Polymers and Extended Structures

While Nickel(II) acetylacetonate dihydrate itself is a monomeric complex, its anhydrous counterpart provides a key example of an extended structure. Furthermore, nickel(II) ions, in general, are known to form coordination polymers with appropriate bridging ligands. sci-hub.boxnih.gov

The anhydrous form, [Ni(acac)₂], is not a simple monomer. To satisfy the nickel ion's preference for an octahedral coordination environment, it adopts a trimeric structure, [Ni(acac)₂]₃. handwiki.orgwikipedia.orgguidechem.com In this molecule, the three nickel atoms are arranged in a nearly linear fashion. handwiki.orgwikipedia.org Each central nickel atom is bridged to its neighbor by two oxygen atoms from the acetylacetonate ligands. wikipedia.orgresearchgate.net This sharing of oxygen atoms allows each nickel center to achieve a six-coordinate, octahedral geometry. handwiki.orgwikipedia.org This trimer can be considered a discrete, finite coordination polymer or oligomer. The formation of this trimeric structure is favored over an infinite polymer chain, but it demonstrates the inherent tendency of the coordinatively unsaturated "Ni(acac)₂" unit to form extended structures through oxygen bridging. wikipedia.org

Catalytic Applications and Mechanistic Studies in Organic Reactions

Precursor Role in Homogeneous and Heterogeneous Catalysis

Nickel(II) acetylacetonate (B107027) dihydrate serves as a robust precursor for generating catalytically active species for both homogeneous and heterogeneous catalysis. The Ni(II) center in the complex can be readily reduced in situ to Ni(0), which is the active species in many catalytic cycles, such as cross-coupling and cycloaddition reactions. nih.govrsc.org This reduction can be achieved using various reagents, including organoaluminum compounds in Ziegler-Natta systems or through electrochemical methods. nih.govcmu.edu

In homogeneous catalysis, the solubility of nickel(II) acetylacetonate in organic solvents allows for the formation of well-defined active sites in the reaction medium. nih.gov For instance, its combination with phosphine (B1218219) ligands is an excellent method for generating Ni(0) species directly in solution, which are then available to participate in catalytic cycles. rsc.org

Furthermore, nickel(II) acetylacetonate is a key precursor for the synthesis of heterogeneous catalysts. It is frequently used in methods like thermal decomposition, chemical vapor deposition (CVD), and solvothermal synthesis to produce nickel-containing nanomaterials, such as nickel oxide (NiO) and metallic nickel (Ni) nanoparticles. nih.govnih.govnih.govchemrxiv.org These solid-state materials are highly active and often more robust catalysts for various organic transformations, including hydrogenation and oxidation reactions. The size and morphology of the resulting nanoparticles, which are crucial for their catalytic activity, can be controlled by adjusting the synthesis parameters. nih.govchemrxiv.org

Applications in C-C Bond Forming Reactions

The formation of carbon-carbon bonds is a cornerstone of organic synthesis, and catalysts derived from nickel(II) acetylacetonate dihydrate play a significant role in several key C-C bond-forming reactions.

Nickel(II) acetylacetonate is a common precatalyst for generating the active Ni(0) species required for cross-coupling reactions, including the Suzuki-Miyaura coupling. While palladium has traditionally dominated this area, nickel catalysis has emerged as a cost-effective and powerful alternative, capable of coupling a broader range of electrophiles. cmu.edursc.orgprinceton.edu

The generally accepted mechanism for the nickel-catalyzed Suzuki reaction proceeds through a Ni(0)/Ni(II) catalytic cycle:

Oxidative Addition: The active Ni(0) species reacts with an organohalide (Ar-X) to form a Ni(II) intermediate, [LₙNi(Ar)(X)].

Transmetalation: The Ni(II) intermediate reacts with an organoboron reagent (Ar'-B(OR)₂) in the presence of a base. The organic group from the boron compound replaces the halide on the nickel center to form a new Ni(II) species, [LₙNi(Ar)(Ar')].

Reductive Elimination: This final step involves the formation of the new C-C bond, yielding the biaryl product (Ar-Ar') and regenerating the active Ni(0) catalyst, which can then re-enter the catalytic cycle. wikipedia.org

Mechanistic studies have also pointed to the involvement of Ni(I) species and radical pathways, particularly in cross-electrophile coupling reactions. rsc.org These alternative mechanisms, such as a Ni(I)/Ni(III) cycle, expand the synthetic utility of nickel catalysis and allow for unique reactivity not accessible with palladium.

Nickel(II) acetylacetonate is an industrially significant catalyst component for the oligomerization and polymerization of alkenes and alkynes. researchgate.netrsc.org It is a key component in Ziegler-Natta type catalyst systems, typically activated by organoaluminum compounds like diethylaluminum chloride (DEAC) or ethylaluminum sesquichloride (EASC). cmu.edu

In these systems, the interaction between Ni(acac)₂ and the aluminum co-catalyst generates catalytically active Ni(II) hydride or alkyl complexes. cmu.edu These active sites are often deposited on nickel-containing nanoparticles that are formed in situ. The catalytic activity and the resulting product distribution (dimers, oligomers, or polymers) are highly dependent on reaction parameters such as the Al/Ni ratio and the presence of water. cmu.edu For example, studies on ethylene (B1197577) oligomerization have shown that the turnover frequency (TOF) and turnover number (TON) can be tuned by varying these conditions.

Table 1. Ethylene Oligomerization Catalyzed by Ni(acac)₂-Based Systems at Different Al/Ni Ratios.
Catalytic SystemAl/Ni RatioTOF (h⁻¹)TON (mol/mol Ni)
Ni(acac)₂–DEAC1015,0001,250
2522,0001,830
5025,0002,080
10016,0001,330
Ni(acac)₂–EASC1012,0001,000
2528,0002,330
5045,0003,750
10022,0001,830

This table is generated based on data reported in studies on Ziegler-type systems for ethylene oligomerization. cmu.edu

Mechanistic investigations into these systems using techniques like NMR spectroscopy have helped to model the active intermediates, which are typically cationic Ni(II) alkyl complexes. These studies provide insights into the rates of ethylene insertion and chain isomerization, which ultimately determine the architecture of the resulting polymer.

Nickel catalysts derived from precursors like nickel(II) acetylacetonate are highly effective in mediating cycloaddition reactions, which are powerful methods for constructing cyclic molecules. A classic example is the conversion of acetylene to cyclooctatetraene. rsc.org These reactions typically require an active Ni(0) species, which is generated in situ from the Ni(II) precursor.

A prominent application is in [2+2+2] cycloadditions, which combine three unsaturated components, such as two alkyne molecules and one molecule of an isocyanate, nitrile, or carbon dioxide, to form six-membered rings. The catalytic cycle for these reactions is generally understood to involve the following key steps:

Oxidative coupling of two alkyne molecules to a Ni(0) center to form a nickelacyclopentadiene intermediate.

Coordination of the third unsaturated component (the "hetero" component in many cases) to the nickel center.

Insertion of the third component into a Ni-C bond of the metallacycle to form a seven-membered nickelacycle.

Reductive elimination from the seven-membered ring to release the cyclic product and regenerate the Ni(0) catalyst.

The choice of ligand, often an N-heterocyclic carbene (NHC), can significantly influence the catalyst's reactivity and selectivity. DFT calculations have been instrumental in elucidating the reaction pathways and understanding the origins of regio- and stereoselectivity in these complex transformations. By switching reaction conditions, such as from thermal to photochemical activation, the same nickel catalyst can be directed to produce different cycloadducts (e.g., [2+2] vs. [2+4] products).

Catalytic Hydrogenation and Dehydrogenation Reactions

Nickel catalysts are widely used in hydrogenation and dehydrogenation reactions due to their high activity and lower cost compared to precious metals. Nickel(II) acetylacetonate dihydrate serves as a precursor to various forms of active nickel catalysts for these transformations.

The hydrogenation of biomass-derived platform molecules is a critical area of green chemistry. Furfural (B47365), derived from hemicellulose, can be converted into a range of valuable chemicals and fuels through selective hydrogenation. Nickel-based catalysts are highly active for this transformation, though controlling selectivity can be challenging.

Catalysts prepared from nickel(II) acetylacetonate precursors have shown significant promise in this area. For example, heterogeneous nickel catalysts synthesized by the pyrolysis of nickel-based metal-organic frameworks (MOFs) are effective for furfural hydrogenation. The selectivity of the reaction towards either furfuryl alcohol (from hydrogenation of the aldehyde group) or tetrahydrofurfuryl alcohol (from subsequent hydrogenation of the furan ring) can be controlled by the catalyst preparation temperature.

Table 2. Selective Hydrogenation of Furfural Using Ni-Based Catalysts Derived from MOFs at Different Calcination Temperatures.
Catalyst (Calcination Temp.)Furfural Conversion (%)Selectivity to Furfuryl Alcohol (%)Selectivity to Tetrahydrofurfuryl Alcohol (%)
Ni-MFC-30080.141.240.3
Ni-MFC-40085.650.335.1
Ni-MFC-50092.559.530.9
Ni-MFC-60093.245.844.8
Ni-MFC-70091.839.151.0
Ni-MFC-80089.530.258.7

Reaction conditions: 0.1 g furfural, 0.025 g catalyst, 15 mL methanol (B129727), 2 MPa H₂, 160 °C, 4 h. This table is generated based on data reported in studies of furfural hydrogenation.

The choice of solvent also has a profound impact on the reaction pathway. In aprotic solvents like tetrahydrofuran, the reaction may favor hydrodeoxygenation to products like 2-methylfuran, while in protic solvents like isopropyl alcohol, ring-opening can occur to yield products such as 1,2-pentanediol. wikipedia.org Furthermore, advanced catalyst designs, such as single-atom nickel catalysts, have been developed for the catalytic transfer hydrogenation (CTH) of furfural, demonstrating exceptionally high activity and selectivity for furfuryl alcohol.

Dehydrogenative Coupling Strategies

Dehydrogenative coupling represents an atom-economical method for forming new chemical bonds, releasing dihydrogen as the sole byproduct. Nickel(II) acetylacetonate has been effectively employed as a precatalyst in such transformations, particularly in dehydrogenative silylation. This process, which forms crucial carbon-silicon bonds, involves the direct coupling of a silicon-hydride (Si-H) bond with an unsaturated substrate.

In these reactions, Nickel(II) acetylacetonate is typically reduced in situ by the silane reagent to a catalytically active Ni(0) species. The catalyst demonstrates high efficacy and selectivity for dehydrogenative silylation over competing pathways like hydrosilylation under specific conditions. Research has shown that while Ni(acac)2 can catalyze hydrosilylation, it often produces dehydrogenative silylation products, among others, when no external reducing agent is used. rsc.org The performance and selectivity of the catalyst can be finely tuned by adjusting reaction conditions and the choice of ligands. rsc.org

For instance, commercially available Ni(acac)2 has been used to catalyze the dehydrogenative silylation of alkenes with tertiary silanes without the need for external reducing agents, showcasing its utility in forming Si-C linkages for applications like silicone crosslinking. rsc.org

Table 1: Performance of Ni(acac)₂ in Dehydrogenative Silylation of Alkenes

Alkene SubstrateSilane ReagentProduct TypeSelectivity (DS vs. HS)Reference
DivinyltetramethylsiloxaneTertiary SilaneDehydrogenative Silylation (DS)DS-selective rsc.org
1-OcteneMD'MIsomerization (major)Low DS/HS rsc.org

Note: Selectivity is highly dependent on the specific substrates and reaction conditions.

C-H Functionalization Reactions

The direct functionalization of carbon-hydrogen (C-H) bonds is a primary goal in modern organic synthesis, offering a more efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. Nickel(II) acetylacetonate has emerged as a key precatalyst in this field, particularly when combined with photoredox catalysis.

The synergy between nickel catalysis and visible-light photoredox catalysis has enabled the development of novel C(sp3)-H functionalization reactions under exceptionally mild conditions. In this dual catalytic system, a photocatalyst absorbs visible light and engages in single-electron transfer (SET) to generate radical intermediates, which are then intercepted by a nickel catalyst to form the final cross-coupled product.

Bench-stable Nickel(II) acetylacetonate has been successfully utilized as the nickel source in such transformations. For example, it has been employed in the photoredox-catalyzed alkylation of α-oxy C-H bonds in ethers with alkyl halides. While this specific example demonstrates C(sp3)-H alkylation, the underlying principles are directly applicable to arylation reactions. nih.gov In these systems, the photocatalyst typically initiates the process by promoting the formation of an alkyl radical from the C-H bond via a hydrogen atom transfer (HAT) mechanism. This radical is then captured by a nickel complex, leading to the formation of a new carbon-carbon bond.

Mechanistic studies suggest that an iridium-based photocatalyst, upon excitation by visible light, can facilitate the generation of a bromine radical from a Ni(II) complex. This bromine radical is a potent HAT agent capable of abstracting a hydrogen atom from a weak C(sp3)-H bond, thereby generating the crucial alkyl radical for the cross-coupling cycle. nih.govresearchgate.net

Table 2: Components in a Typical Ni/Photoredox C(sp³)–H Functionalization System

ComponentExampleFunctionReference
Nickel PrecatalystNickel(II) acetylacetonate Source of the active nickel catalyst nih.gov
PhotocatalystIr[dF(CF₃)ppy]₂(dtbbpy)PF₆Absorbs visible light, mediates SET/EnT nih.gov
C-H SubstrateTetrahydrofuran (THF)Source of C(sp³)-H bond nih.gov
Coupling PartnerAryl BromideProvides the aryl group nih.gov
Base/AdditiveK₃PO₄May facilitate catalyst turnover nih.gov

In the context of dual nickel/photoredox catalysis, C-H activation does not proceed through the traditional concerted metalation-deprotonation pathway often seen in high-temperature, directed C-H functionalizations. Instead, it relies on the generation of a free radical intermediate.

The generally accepted mechanism begins with the in situ reduction of the Ni(II) precatalyst, such as Ni(acac)₂, to a Ni(0) species. This Ni(0) complex then undergoes oxidative addition with an aryl halide (Ar-X) to form an Ar-Ni(II)-X intermediate. Concurrently, the photocatalyst, activated by light, initiates a sequence that results in the abstraction of a hydrogen atom from the C(sp3)-H bond, generating an alkyl radical (R•). This radical is then trapped by the Ar-Ni(II)-X complex to form a high-valent Ar-Ni(III)-R intermediate. The final desired C-C bond is formed via reductive elimination from this Ni(III) species, which releases the arylated product (Ar-R) and regenerates a Ni(I) complex that continues the catalytic cycle. nih.govescholarship.org

Reaction Mechanisms and Catalytic Cycles

The catalytic cycles involving Nickel(II) acetylacetonate as a precatalyst invariably begin with its reduction to a lower oxidation state, typically Ni(0), which is the entry point for most catalytic transformations.

Dehydrogenative Silylation Catalytic Cycle:

Activation: Ni(acac)₂ is reduced by the silane (R₃SiH) to a Ni(0) species.

Oxidative Addition: The Ni(0) complex reacts with the silane via oxidative addition to form a nickel(II) hydride silyl intermediate, (R₃Si)-Ni(II)-H.

Coordination & Insertion: The alkene substrate coordinates to the nickel center and inserts into the Ni-H bond.

Reductive Elimination: The silylated product is released through reductive elimination, regenerating the active Ni(0) catalyst. An alternative pathway involves elimination of H₂ after coordination of the alkene, followed by reductive elimination to form the vinylsilane product.

Photoredox C(sp³)-H Arylation Catalytic Cycle:

Ni(0) Formation: The Ni(II) precatalyst is reduced in situ to Ni(0).

Oxidative Addition: Ni(0) adds to the aryl halide (Ar-X) to form an Ar-Ni(II)-X complex.

Radical Generation (Photoredox Cycle):

A photocatalyst (PC) absorbs light to form an excited state (PC*).

PC* initiates a sequence (often involving a HAT agent) that abstracts a hydrogen from an R-H bond to form an alkyl radical, R•.

Radical Capture: The alkyl radical R• is trapped by the Ar-Ni(II)-X complex, forming a transient Ar-Ni(III)(R)-X species.

Reductive Elimination: The Ni(III) intermediate undergoes reductive elimination to form the C-C bond of the product (Ar-R) and a Ni(I)X species.

Catalyst Regeneration: The Ni(I) species is reduced back to Ni(0) to complete the nickel cycle, while the photocatalyst is also regenerated.

Oxidative Addition and Reductive Elimination Pathways

Oxidative addition and reductive elimination are fundamental steps in many nickel-catalyzed cross-coupling reactions. rsc.orgdntb.gov.ua In a typical catalytic cycle initiated with Nickel(II) acetylacetonate dihydrate, the Ni(II) precatalyst is first reduced in situ to a catalytically active Ni(0) species. This Ni(0) complex then undergoes oxidative addition with an organic electrophile (e.g., an aryl halide) to form a Ni(II) intermediate. This step involves the formal oxidation of nickel from the 0 to the +2 state and an increase in its coordination number.

Following oxidative addition, a transmetalation step with a suitable organometallic reagent introduces a second organic group to the nickel center. The final carbon-carbon or carbon-heteroatom bond is formed through reductive elimination, where the two organic fragments are coupled, and the nickel center is reduced back to its catalytically active Ni(0) state, thus closing the catalytic cycle. rsc.org Reductive eliminations from Ni(II) centers can be challenging due to the weak oxidizing ability of Ni(II) species, often requiring specific ligand environments or reaction conditions to proceed efficiently. rsc.org

Mechanistic studies have shown that the nature of the organic electrophile and the ligands on the nickel center can influence the pathway of oxidative addition. For instance, while some reactions proceed through a concerted two-electron oxidative addition, others may involve single-electron transfer (SET) pathways, leading to the formation of radical intermediates. nih.govnih.gov

Table 1: Mechanistic Pathways in Ni(acac)₂-Catalyzed Cross-Coupling
StepDescriptionKey IntermediatesInfluencing Factors
Catalyst Activation In situ reduction of Ni(II)(acac)₂ to Ni(0)Ni(0)LₙReducing agent, Ligands
Oxidative Addition Reaction of Ni(0) with an organic electrophile (R-X)LₙNi(II)(R)(X)Nature of R and X, Ligand electronics and sterics
Transmetalation Transfer of an organic group from a main group organometallic reagent (R'-M) to the Ni(II) centerLₙNi(II)(R)(R')Nature of M and R', Solvent
Reductive Elimination Formation of the C-C or C-heteroatom bond (R-R') and regeneration of the Ni(0) catalystNi(0)LₙLigand bite angle, Steric hindrance, Electronic effects

Role of Radical Intermediates in Catalytic Cycles

Nickel catalysts, including those generated from Nickel(II) acetylacetonate dihydrate, are adept at facilitating reactions involving radical intermediates. nih.govacs.orgnih.gov The accessibility of multiple oxidation states allows nickel to engage in single-electron transfer (SET) processes, which are key to the formation of radicals. In many nickel-catalyzed cross-coupling reactions, the oxidative addition step does not occur via a concerted two-electron pathway but rather through a stepwise process involving the formation of radical species. nih.govnih.gov

A common mechanistic motif begins with the generation of a low-valent nickel species, often Ni(I), from the Ni(0) catalyst. This Ni(I) species can then react with an alkyl or aryl halide via halogen-atom abstraction to generate an organic radical and a Ni(II) complex. acs.org This radical can then be captured by another nickel center, often a Ni(II) species, to form a high-valent Ni(III) intermediate. nih.govacs.orgresearchgate.net Subsequent reductive elimination from this Ni(III) species furnishes the desired product and regenerates a lower-valent nickel species that can continue the catalytic cycle. nih.govacs.org

The involvement of radical intermediates provides access to unique reactivity patterns that are complementary to traditional two-electron pathways. nih.gov For instance, the use of radical pathways allows for stereoconvergent cross-coupling reactions, where a racemic starting material can be converted into a single enantiomer of the product. acs.org The specific ligands employed can play a significant role in controlling the fate of these radical intermediates and, consequently, the selectivity of the reaction. acs.orgchemrxiv.org

Table 2: Radical-Involving Steps in Nickel-Catalyzed Reactions
StepDescriptionNickel Species InvolvedOutcome
Radical Generation Single-electron transfer from a low-valent Ni species to an organic halide.Ni(0) → Ni(I) or Ni(I) → Ni(II)Formation of an organic radical and a higher-valent Ni species.
Radical Capture Trapping of the organic radical by a Ni(II) complex.Ni(II)Formation of a Ni(III) intermediate. nih.govresearchgate.net
Reductive Elimination C-C or C-heteroatom bond formation from the Ni(III) intermediate.Ni(III) → Ni(I)Formation of the desired product and regeneration of a catalytically active species. nih.gov

Influence of Nickel Oxidation States (Ni(0) to Ni(IV)) on Reactivity

A key feature of nickel catalysis is the ability of the metal center to access a wide range of oxidation states, from Ni(0) to Ni(IV). rsc.orgresearchgate.net This versatility allows for diverse and efficient catalytic cycles that are often not accessible to other transition metals like palladium, which typically cycles between the Pd(0) and Pd(II) states. researchgate.net While catalytic cycles involving Ni(0)/Ni(II) and Ni(I)/Ni(III) are the most commonly invoked, the involvement of Ni(IV) has also been proposed and, in some cases, demonstrated. umich.edunih.govrsc.org

The catalytic cycle often begins with the in situ reduction of the Ni(II) precatalyst, such as Nickel(II) acetylacetonate dihydrate, to a Ni(0) species. acs.orgencyclopedia.pub This Ni(0) complex is the starting point for oxidative addition. The resulting Ni(II) intermediate can then participate in various pathways. In some cases, it can be further oxidized to Ni(III) or even Ni(IV) upon reaction with radical species or strong oxidants. umich.edunih.gov

The reactivity and selectivity of the reductive elimination step are highly dependent on the oxidation state of the nickel center. umich.edunih.gov For instance, C-C bond-forming reductive elimination from Ni(III) complexes has been shown to be significantly faster than from analogous Ni(IV) species under certain conditions. nih.gov Conversely, the higher electrophilicity of the Ni(IV) center can favor C-heteroatom bond formation. umich.edunih.gov The ability to access these higher oxidation states is often facilitated by the choice of ligands, which can stabilize these otherwise transient intermediates. rsc.org

Table 3: Common Catalytic Cycles Involving Different Nickel Oxidation States
Catalytic CycleKey Oxidation StatesTypical ReactionsRole of Ni(acac)₂·2H₂O
Ni(0)/Ni(II) 0, +2Kumada, Suzuki, Negishi, Buchwald-Hartwig couplingsPrecursor to the active Ni(0) catalyst. encyclopedia.pub
Ni(I)/Ni(III) +1, +3Cross-electrophile coupling, reactions involving radical intermediatesPrecursor to Ni(0), which can then enter the Ni(I)/Ni(III) cycle. nih.govacs.org
Ni(II)/Ni(IV) +2, +4C-H functionalization, some cross-coupling reactionsThe initial Ni(II) state can be oxidized to Ni(IV) via oxidative addition. rsc.org

Ligand Effects on Catalytic Activity and Selectivity

The ligands coordinated to the nickel center play a paramount role in determining the outcome of a catalytic reaction. illinois.edu The electronic and steric properties of the ligands can influence every step of the catalytic cycle, from the initial reduction of the Nickel(II) acetylacetonate dihydrate precatalyst to the final reductive elimination. illinois.edu The choice of ligand can affect the stability of the active catalyst, its reactivity towards oxidative addition, the rate of transmetalation, and the facility of reductive elimination. illinois.edu

Electron-rich ligands, such as bulky phosphines, tend to increase the electron density on the nickel center, which can promote oxidative addition. illinois.edu Conversely, electron-poor, π-accepting ligands, like N-heterocyclic carbenes (NHCs) or bipyridines, can stabilize low-valent nickel species and facilitate reductive elimination. illinois.edu The steric bulk of a ligand can also be used to control selectivity, for example, by favoring the formation of a particular regio- or stereoisomer. illinois.edu

In reactions involving radical intermediates, the ligand can influence whether the reaction proceeds through a one-electron or two-electron pathway. nih.gov For instance, phosphine-ligated nickel catalysts often favor two-electron, closed-shell oxidative addition, whereas nitrogen-ligated catalysts are more prone to initiate one-electron pathways via halogen atom transfer. nih.gov The chelation of ligands is also a critical factor, with bidentate and tridentate ligands often imparting greater stability to the catalytic species and influencing the geometry of the complex, which in turn affects reactivity. acs.orgillinois.edu

Table 4: Influence of Ligand Type on Catalytic Performance
Ligand ClassKey PropertiesEffect on CatalysisExample Ligands
Phosphines Strong σ-donors, tunable stericsPromote oxidative addition, can favor two-electron pathways. nih.govillinois.eduTriphenylphosphine (PPh₃), 1,2-Bis(diphenylphosphino)ethane (dppe)
N-Heterocyclic Carbenes (NHCs) Strong σ-donors, sterically demandingForm stable complexes, can enhance catalytic activity. acs.orgIMes, IPr
Bipyridines and Phenanthrolines π-acceptors, redox-activeStabilize low-valent Ni, promote one-electron pathways and radical reactions. acs.org2,2'-Bipyridine (bpy), 1,10-Phenanthroline (phen)
Pyridine-bis-oxazolines (PyBox) Chiral, tridentateInduce enantioselectivity, often used in asymmetric catalysis. acs.org(S,S)-Ph-PyBox

Catalyst Regeneration and Recyclability Studies

The regeneration and recyclability of catalysts are critical aspects of sustainable chemical synthesis, aiming to reduce costs and minimize waste. mdpi.com While there is extensive research on the deactivation and regeneration of nickel catalysts in industrial processes like steam reforming, studies focusing on the regeneration of catalysts derived from Nickel(II) acetylacetonate dihydrate in the context of fine chemical synthesis are less common. mdpi.comkaust.edu.sa

Deactivation of nickel catalysts in organic synthesis can occur through various mechanisms, including the aggregation of nickel nanoparticles, ligand degradation, or the formation of off-cycle, inactive nickel species. uni-konstanz.de For heterogeneous catalysts derived from the reduction of Ni(acac)₂, deactivation can also be caused by sintering of the metal particles or poisoning by sulfur-containing compounds. mdpi.com

Regeneration strategies depend on the cause of deactivation. For catalysts deactivated by coke formation or fouling by organic residues, a common approach is calcination in air to burn off the organic material, followed by a reduction step to regenerate the active metallic nickel. mdpi.com In cases of deactivation by sulfur poisoning, high-temperature treatment with steam or hydrogen can sometimes restore catalytic activity. mdpi.com For homogeneous catalysts, the recovery of the nickel from the reaction mixture and its reconversion to the active catalytic species is a significant challenge. One approach involves the precipitation of the nickel and subsequent redissolution and activation.

Studies on Raney-nickel, a sponge-like nickel catalyst, have shown that deactivation can sometimes be reversed by treatment with hydrogen under pressure, which may displace adsorbed inhibitors or regenerate active surface sites. mdpi.comresearchgate.net While not directly derived from Ni(acac)₂, these studies provide insights into potential regeneration strategies for other nickel-based catalysts. Further research is needed to develop efficient and practical methods for the regeneration and recycling of catalysts specifically derived from Nickel(II) acetylacetonate dihydrate in organic synthesis.

Precursor Applications in Materials Science

Synthesis of Nickel Nanoparticles (NiNPs)

The compound is a key starting material for producing nickel nanoparticles (NiNPs), with various methods developed to control the final product's properties for applications in catalysis, data storage, and electronics.

Solvothermal synthesis is a common method for preparing NiNPs from Nickel(II) acetylacetonate (B107027). mdpi.comresearchgate.net This technique involves heating a solution of the precursor in a high-boiling-point solvent in a sealed vessel, such as an autoclave. mdpi.comresearchgate.net Oleylamine is frequently used as both a solvent and a reducing agent in this process. mdpi.comresearchgate.net

A typical solvothermal procedure involves dissolving Nickel(II) acetylacetonate in oleylamine, sometimes with a co-solvent like dibenzyl ether and a stabilizing agent such as trioctylphosphine (TOP). mdpi.com The solution is degassed, often by purging with an inert gas like nitrogen, to prevent the oxidation of nickel. mdpi.comresearchgate.net The mixture is then heated to a specific temperature, for example, 220°C, for a set duration to facilitate the reduction of the nickel precursor and the nucleation and growth of NiNPs. mdpi.com The resulting nanoparticles are typically highly monodisperse and spherical, with sizes ranging from 4 to 16 nm. mdpi.comnih.gov

ParameterTypical Value/ConditionSource
PrecursorNickel(II) acetylacetonate mdpi.com
Solvent/Reducing AgentOleylamine (OAm) mdpi.com
Co-SolventDibenzyl ether (DBE) mdpi.com
StabilizerTrioctylphosphine (TOP) mdpi.com
Temperature220 °C mdpi.com
AtmosphereInert (Nitrogen purge) mdpi.com
Resulting Particle Size4–16 nm nih.gov

Thermal decomposition is another effective method for synthesizing NiNPs from Nickel(II) acetylacetonate. researchgate.netresearchgate.net This process involves heating the precursor in the presence of a reducing agent and capping agents to control particle growth. researchgate.net The decomposition of the organometallic precursor leads to the formation of metallic nickel nanoparticles.

In one approach, Nickel(II) acetylacetonate is decomposed in alkylamines at temperatures ranging from 215°C to 260°C. researchgate.net The reaction temperature plays a critical role in determining the crystalline phase of the resulting nanoparticles. researchgate.net Another method involves the non-isothermal decomposition of the precursor. nih.gov For instance, NiO/C nanocomposites have been synthesized by heating a mixture of Nickel(II) acetylacetonate and a carbon support at a constant rate to a final temperature of 420°C, which corresponds to the complete decomposition of the acetylacetonate. nih.gov The decomposition in the presence of oxygen typically leads to the formation of nickel oxide (NiO). researchgate.net

Precise control over the size, shape, and crystal structure of NiNPs is crucial for their application. Several parameters in the synthesis process can be adjusted to achieve the desired characteristics.

Precursor Concentration: The concentration of Nickel(II) acetylacetonate directly affects the size of the resulting nanoparticles. Higher precursor concentrations can lead to increased rates of nucleation and growth, often resulting in larger particles and potential agglomeration.

Temperature and Reaction Time: The reaction temperature influences the rate of precursor decomposition and the subsequent nucleation and growth of nanoparticles. For example, in the thermal decomposition of Nickel(II) acetylacetonate in oleylamine, different crystalline phases were obtained by varying the temperature between 215°C and 260°C. researchgate.net Reduction time can also influence the morphology, determining whether nanoparticles or nanosheets are formed.

Surfactants and Capping Agents: The use of surfactants or capping agents like hexadecylamine (HDA) and trioctylphosphine oxide (TOPO) provides control over particle growth. elsevierpure.comresearchgate.net The ratio of these agents can be varied to tune the nanoparticle size, with demonstrated control in the range of 3 to 11 nm. elsevierpure.comresearchgate.net Surfactants stabilize the particles, preventing aggregation and allowing for the formation of monodisperse nanoparticles. researchgate.net

ParameterEffect on NiNPsSource
Precursor ConcentrationHigher concentration can lead to larger particles
TemperatureInfluences crystalline phase and decomposition rate researchgate.net
Surfactants (e.g., HDA/TOPO)Controls particle size and prevents aggregation elsevierpure.comresearchgate.net
Reaction TimeAffects particle morphology (e.g., nanoparticles vs. nanosheets)

Deposition of Thin Films

Nickel(II) acetylacetonate is a valuable precursor for depositing nickel-containing thin films, particularly nickel oxide (NiO), which is a p-type semiconductor with applications in various electronic and optoelectronic devices. sigmaaldrich.com

Metal Organic Chemical Vapor Deposition (MOCVD) is a technique used to grow high-purity thin films. Nickel(II) acetylacetonate's volatility makes it a potential precursor for MOCVD processes. mocvd-precursor-encyclopedia.de In MOCVD, the precursor is vaporized and transported to a heated substrate, where it decomposes to form a thin film. While other nickel β-diketonates and nickel dialkylaminoalkoxides are also used, Nickel(II) acetylacetonate is a recognized option for depositing nickel-containing layers. mocvd-precursor-encyclopedia.dersc.org The growth of nickel metal thin films has been demonstrated using related precursors at substrate temperatures around 300°C. mocvd-precursor-encyclopedia.de

The sol-gel method is a cost-effective and versatile wet-chemical technique for fabricating thin films. nih.govui.ac.id Nickel(II) acetylacetonate can be used as the nickel source in sol-gel processes to deposit NiO films. sigmaaldrich.comguidechem.comwikipedia.org

Fabrication of Advanced Materials

Nickel(II) acetylacetonate dihydrate serves as a versatile and crucial precursor in the synthesis of a wide array of advanced materials. Its solubility in organic solvents and its ability to decompose cleanly at relatively moderate temperatures make it an ideal candidate for various fabrication techniques, including sol-gel processes, thermal decomposition, and chemical vapor deposition (CVD). jchemrev.comsigmaaldrich.com These methods allow for the creation of materials with controlled purity, dimensionality, and morphology.

Magnetic Materials Synthesis

The thermal decomposition of Nickel(II) acetylacetonate is a prominent method for synthesizing nickel-based magnetic nanoparticles. jchemrev.com By carefully controlling reaction parameters such as temperature, atmosphere, and the presence of surfactants or reducing agents, researchers can produce nanoparticles of nickel (Ni), nickel oxide (NiO), or nickel carbide (Ni₃C) with specific magnetic properties. jchemrev.comsigmaaldrich.com For instance, the thermal decomposition of the anhydrous Nickel(II) acetylacetonate complex can yield a composite of nickel and nickel oxide (Ni/NiO). tandfonline.com

In solution-phase synthesis, Nickel(II) acetylacetonate is decomposed at high temperatures in the presence of capping agents like oleylamine and reducing agents. This approach allows for fine control over the particle size, which is crucial for tuning the magnetic behavior of the resulting nanoparticles, such as achieving superparamagnetism. ucc.ie The choice of precursor and reaction conditions directly influences the size, crystalline phase, and ultimately the magnetic attributes of the synthesized nanoparticles. jchemrev.com

PrecursorSynthesis MethodKey Reagents/ConditionsResulting Magnetic MaterialReference
Nickel(II) acetylacetonateThermal Decomposition500°C in air atmosphereNi/NiO composite tandfonline.com
Nickel(II) acetylacetonateThermal DecompositionOleylamine, n-trioctylphosphineSuperparamagnetic Ni nanoparticles ucc.ie
Nickel(II) acetylacetonateChemical Vapor DepositionHydrogen as reducing agentNi/NiO nanoparticles scirp.org
Nickel(II) acetylacetonateThermal DecompositionMethane (B114726), Argon, Hydrogen atmosphereNi nanocrystals with carbon-encapsulated Ni₃C sigmaaldrich.com

Conductive Polymers and Electronic Materials

While not a direct component in the backbone of conductive polymers, Nickel(II) acetylacetonate is a key precursor for depositing thin films of nickel oxide (NiO), a p-type semiconductor, onto various substrates, including conductive glass. wikipedia.org These NiO films are integral to the fabrication of various electronic devices. sigmaaldrich.com The sol-gel technique is a common method where a solution containing Nickel(II) acetylacetonate is applied to a substrate, followed by a thermal treatment to form a uniform, crystalline NiO film. wikipedia.org

Furthermore, techniques like chemical vapor deposition (CVD) and atomic layer deposition (ALD) utilize Nickel(II) acetylacetonate to create high-purity, uniform nickel-containing coatings essential for electronic applications. sigmaaldrich.com Its volatility and clean decomposition are advantageous for these vapor-phase deposition processes, enabling the precise fabrication of thin films for sensors, batteries, and other electronic components. sigmaaldrich.com

Hybrid Materials and Composites

Nickel(II) acetylacetonate is frequently employed in the synthesis of advanced hybrid materials and composites where nickel or nickel oxide nanoparticles are integrated into a matrix material. A significant area of research is the creation of NiO/Carbon nanocomposites. sigmaaldrich.com In these syntheses, the nickel precursor is decomposed in the presence of a carbon source to yield NiO nanoparticles finely dispersed within a carbon matrix. This architecture is highly beneficial for applications such as supercapacitors and catalysts, as the carbon matrix enhances electrical conductivity and provides a high surface area.

Another important class of materials is metal-metal oxide composites. The thermal decomposition of bis(acetylacetonato) nickel(II) in air can produce a Ni/NiO composite material, where metallic nickel and nickel oxide phases coexist. tandfonline.com More complex composites, such as nickel oxide/nickel supported by N-doped carbon (NiO/Ni–N/C), have also been prepared using hydrothermal methods followed by carbonization. rsc.org These multi-component materials often exhibit synergistic properties, making them highly effective for applications like electrocatalysis in fuel cells. rsc.org

Characterization of Derived Materials

The functional properties of materials derived from Nickel(II) acetylacetonate dihydrate are intrinsically linked to their structure, size, and morphology. Therefore, detailed characterization using advanced analytical techniques is essential.

Transmission Electron Microscopy (TEM, HRTEM) for Morphology and Lattice Fringes

Transmission Electron Microscopy (TEM) is a fundamental tool for characterizing the nanoscale materials synthesized from Nickel(II) acetylacetonate. It provides direct visualization of the nanoparticles, revealing critical information about their size, shape, and state of aggregation. tandfonline.comscirp.org For example, TEM analysis of NiO nanoparticles produced via a sol-gel method confirmed the formation of spherical particles with sizes ranging from 45 to 95 nm. biointerfaceresearch.com

High-Resolution Transmission Electron Microscopy (HRTEM) offers even greater detail, allowing for the visualization of the atomic lattice of the crystalline nanoparticles. scirp.org By analyzing HRTEM images, researchers can observe the lattice fringes, which are the regular patterns formed by the atomic planes in a crystal. The spacing between these fringes can be measured and compared to known values from X-ray diffraction data to confirm the crystal structure and phase of the material. researchgate.net For instance, HRTEM has been used to identify the well-defined lattice fringes corresponding to both Ni and NiO phases in composite nanoparticles synthesized by the chemical vapor deposition of Nickel(II) acetylacetonate. scirp.orgresearchgate.net

Small-Angle X-ray Scattering (SAXS) for Particle Size Distribution

Small-Angle X-ray Scattering (SAXS) is a powerful, non-destructive technique used to obtain statistically significant information about the size, shape, and distribution of nanoparticles over a large sample volume. ptb.dexenocs.com When an X-ray beam passes through a sample containing nanoparticles, it is scattered at small angles, creating a pattern that is dependent on the structural characteristics of the particles. ptb.de

By analyzing the scattering curve, a particle size distribution can be calculated. researchgate.net This method is an ideal complement to microscopy techniques, which provide local information on a small number of particles. researchgate.net SAXS has been successfully used to determine the size distribution of nickel nanoparticles, with one study showing a fit for a homogenous sphere model with a Schulz–Zimm size distribution resulting in a mean diameter of 11.8 nm. researchgate.net The technique is also invaluable for in-situ studies, allowing researchers to monitor the nucleation and growth of nanoparticles during the synthesis process in real-time. acs.org

Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDS) for Elemental Composition

In the synthesis of advanced materials, particularly those derived from organometallic precursors like Nickel(II) acetylacetonate dihydrate, a thorough characterization of the final product's morphology and elemental makeup is crucial. Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDS) are powerful and complementary analytical techniques widely employed for this purpose. SEM provides high-resolution images of the material's surface topography, while EDS allows for the qualitative and quantitative determination of its elemental composition.

When Nickel(II) acetylacetonate dihydrate is used as a precursor, for instance in the chemical vapor deposition (CVD) synthesis of nickel oxide (NiO) nanoparticles, SEM analysis is instrumental in revealing the morphology and size distribution of the resulting particles. Researchers can visualize the shape, size, and degree of agglomeration of the synthesized nanoparticles, which are critical parameters influencing the material's properties and performance in various applications.

Coupled with SEM, EDS analysis provides invaluable information about the elemental purity and stoichiometry of the synthesized material. As the high-energy electron beam of the SEM scans the sample, it excites atoms, causing them to emit characteristic X-rays. The EDS detector measures the energy of these X-rays, which are unique to each element. This allows for the identification of the elements present in the sample and the determination of their relative abundance.

In the context of materials synthesized from Nickel(II) acetylacetonate dihydrate, EDS is used to confirm the presence of nickel and oxygen and to ensure the absence of impurities from the precursor or the synthesis process. For example, in the formation of NiO nanoparticles, EDS spectra would be expected to show prominent peaks corresponding to nickel (Ni) and oxygen (O). The quantitative analysis from EDS can provide the atomic and weight percentages of these elements, offering insights into the stoichiometry of the nickel oxide formed.

The following table presents representative data from the EDS analysis of nickel oxide nanoparticles synthesized using a Nickel(II) acetylacetonate precursor.

ElementWeight %Atomic %
O21.3650.00
Ni78.6450.00
Totals100.00

This data is crucial for researchers to confirm that the synthesis process has successfully converted the precursor into the desired nickel oxide material with the correct elemental composition. Any significant deviation from the expected stoichiometry could indicate the presence of defects or other phases within the material, which would, in turn, affect its functional properties. Therefore, the combined use of SEM and EDS is an essential step in the characterization of materials derived from Nickel(II) acetylacetonate dihydrate, providing the necessary feedback to optimize synthesis parameters and ensure the production of high-quality materials for their intended applications in materials science.

Computational and Theoretical Advancements

Molecular Dynamics Simulations to Understand Dynamic Behavior

Molecular dynamics (MD) simulations offer a powerful lens to study the time-dependent behavior of Ni(acac)2(H2O)2 at an atomic level. researchgate.netnih.gov These simulations model the interactions between atoms using force fields, allowing researchers to observe the motion of the complex and its surrounding solvent molecules over time.

One key application of MD simulations for Ni(acac)2(H2O)2 is in studying its properties as a potential contrast agent in magnetic resonance imaging (MRI). researchgate.net By simulating the complex in an aqueous environment, researchers can analyze its structural stability and the dynamics of water molecules in the coordination sphere. researchgate.net The exchange rate of coordinated water molecules with the bulk solvent is a critical parameter for MRI contrast agents, and MD simulations can provide valuable estimates for this process. nih.gov

Furthermore, MD simulations can elucidate the flexibility and conformational changes of the complex. nih.gov The acetylacetonate (B107027) ligands and the coordinated water molecules are not static; they exhibit vibrational and rotational motions. Understanding these dynamics is crucial as they can influence the reactivity of the complex. For instance, the accessibility of the nickel center to incoming reactants can be modulated by the dynamic behavior of the ligands.

Interactive Table 1: Key Parameters from Molecular Dynamics Simulations of Ni(acac)₂(H₂O)₂

Parameter SimulatedTypical Finding/ObservationSignificance
Water Exchange Rate Provides quantitative data on the lability of coordinated water molecules.Crucial for applications like MRI contrast agents and understanding solvent interaction. researchgate.netnih.gov
Ligand Flexibility Shows the range of motion of the acetylacetonate ligands.Influences the steric environment around the nickel center and its reactivity.
Hydrogen Bonding Details the hydrogen bond network between the dihydrate and solvent. nih.govImportant for solubility and stability in aqueous solutions.
Structural Stability Assesses the integrity of the complex over the simulation time. researchgate.netConfirms the viability of the chosen force field and provides confidence in other computed properties.

Free Energy Calculations for Reaction Pathways and Intermediates

Free energy calculations are a cornerstone of computational chemistry for predicting the feasibility and spontaneity of chemical reactions. For Ni(acac)2(H2O)2, these calculations are instrumental in understanding its role in various chemical transformations, including its decomposition and catalytic activity.

Density Functional Theory (DFT) is a widely used quantum mechanical method to calculate the energies of different states along a reaction pathway. acs.orgnih.gov By mapping the potential energy surface, researchers can identify the most favorable reaction pathways and the structures of transient intermediates. For example, in the context of its use as a precursor for materials synthesis, understanding the dissociation of the acetylacetonate ligands is critical. acs.orgnih.gov

Calculations can reveal the step-by-step mechanism of ligand dissociation, including the energy barriers for each step. This information is vital for optimizing reaction conditions, such as temperature and solvent, to achieve desired outcomes. For instance, studies on the anhydrous form, Ni(acac)2, have shown that the presence of a substrate can alter the preferred dissociation pattern compared to the isolated molecule. acs.org

Elucidation of Transition State Structures in Catalytic Cycles

Nickel complexes, including those derived from Ni(acac)2, are important catalysts in a variety of organic reactions, such as cross-coupling and oligomerization. mdpi.comacs.org Computational methods are pivotal in elucidating the structures of short-lived transition states, which are often impossible to observe experimentally.

Identifying the transition state structure is key to understanding the rate-determining step of a catalytic cycle and the origins of selectivity. nih.gov For instance, in nickel-catalyzed coupling reactions, DFT calculations can model the oxidative addition, transmetalation, and reductive elimination steps. acs.org These models help in understanding how the ligands around the nickel center influence the energy of the transition states and, consequently, the efficiency and selectivity of the catalyst.

While direct computational studies on the catalytic cycles involving Ni(acac)2(H2O)2 are less common, the insights gained from studies on related nickel catalysts are transferable. anu.edu.aufigshare.com These studies highlight the importance of the electronic and steric properties of the ligands in dictating the catalytic pathway. For example, the coordination of a Lewis acid can significantly stabilize or destabilize transition states in certain reactions. nih.gov

Correlation between Experimental Observations and Computational Predictions

A crucial aspect of computational chemistry is its ability to complement and rationalize experimental findings. For Ni(acac)2(H2O)2, there is a strong synergy between theoretical calculations and experimental techniques like spectroscopy and X-ray crystallography.

DFT calculations can predict various spectroscopic properties, such as vibrational frequencies (infrared and Raman) and electronic transitions (UV-Vis). researchgate.net By comparing these predicted spectra with experimental data, researchers can validate their computational models and gain a deeper understanding of the electronic structure and bonding within the complex. For example, a study on the anhydrous Ni(acac)2 successfully assigned the bands in its photoelectron spectrum based on DFT calculations, providing a new interpretation of its electronic structure. researchgate.net

Similarly, computational methods can be used to refine and interpret X-ray crystallographic data. While crystallography provides a static picture of the molecule in the solid state, computational models can offer insights into its behavior in solution and its dynamic properties. wikipedia.org The calculated bond lengths and angles from optimized geometries of Ni(acac)2 have shown good agreement with experimental data, validating the accuracy of the computational methods used. acs.orgnih.gov

Interactive Table 2: Comparison of Experimental and Computational Data for Nickel Acetylacetonate Complexes

PropertyExperimental TechniqueComputational MethodCorrelation and Insights
Molecular Geometry X-ray CrystallographyDFT Geometry OptimizationGood agreement in bond lengths and angles validates the computational model. acs.orgnih.gov
Electronic Transitions UV-Vis SpectroscopyTD-DFTHelps in assigning electronic transitions and understanding the nature of excited states.
Vibrational Frequencies IR & Raman SpectroscopyDFT Frequency CalculationAids in the assignment of vibrational modes and understanding bonding. nih.gov
Ionization Energies Photoelectron SpectroscopyDFT Orbital EnergiesProvides a detailed picture of the electronic structure and orbital energies. researchgate.net

Advanced Theoretical Models for Understanding Reactivity and Selectivity

Beyond standard DFT and MD simulations, advanced theoretical models are being developed and applied to gain a more nuanced understanding of the reactivity and selectivity of nickel complexes. These models often incorporate more sophisticated treatments of electron correlation, solvent effects, and quantum dynamics.

For instance, multireference methods may be necessary to accurately describe the electronic structure of nickel complexes, especially in cases where multiple electronic states are close in energy. The development of more accurate force fields for nickel ions, validated against experimental thermodynamic and kinetic data, allows for more reliable MD simulations of complexation events and reaction dynamics in solution. nih.gov

Furthermore, theoretical models are being used to design new catalysts with enhanced reactivity and selectivity. By computationally screening different ligand modifications, researchers can predict which changes will lead to improved catalytic performance. This in-silico design approach can significantly accelerate the discovery of new and more efficient nickel catalysts for various chemical transformations. acs.org

Emerging Research Areas and Future Perspectives

Development of Novel Synthetic Routes with Enhanced Sustainability

The traditional synthesis of nickel(II) acetylacetonate (B107027) dihydrate often involves nickel(II) salts and acetylacetone (B45752) in the presence of a base like sodium acetate (B1210297) to buffer the solution. guidechem.com While effective, this can introduce impurities and generate waste streams. Emerging research focuses on developing more direct and sustainable synthetic pathways.

A notable advancement is the direct synthesis using nickel(III) oxyhydroxide (NiO(OH)) and acetylacetone. ias.ac.inrsc.org This method is advantageous as it proceeds rapidly and exothermically upon mixing the reactants in water, yielding the blue-green product, bis(acetylacetonato)nickel(II) dihydrate, in high yields. ias.ac.in Crucially, this reaction does not require an external buffer, as the reaction conditions naturally achieve a pH of approximately 5, which is conducive to the complex's formation. ias.ac.in The process is not only simpler but also minimizes the use of auxiliary chemicals, aligning with the principles of green chemistry. ias.ac.inrsc.org In this reaction, acetylacetone also acts as a reducing agent, leading to its own oxidation product, α,α,β,β-tetra-acetylethane, which can be isolated from the filtrate. ias.ac.inrsc.org

Future work in this area will likely focus on utilizing other activated nickel sources, exploring solvent-free or mechanochemical synthetic methods, and using bio-based feedstocks for the acetylacetonate ligand to further enhance the sustainability of the production process.

Exploration of New Catalytic Transformations and Substrates

While nickel(II) acetylacetonate has long been used in catalysis, its potential is continually expanding through the exploration of new reactions and substrates. guidechem.com As a precursor, it is instrumental in forming catalytically active nickel(0) or nickel(II) hydride species for a variety of organic transformations. mdpi.comresearchgate.net

Research is particularly active in Ziegler-Natta type systems, where nickel(II) acetylacetonate is combined with organoaluminum co-catalysts for the di- and oligomerization of ethylene (B1197577). mdpi.com Studies have shown that the catalytic activity and product distribution are highly dependent on the nature of the organoaluminum compound and the water content of the precursor, indicating that fine-tuning these parameters can lead to highly selective processes. mdpi.com

Beyond olefin oligomerization, research is uncovering a broad spectrum of catalytic activities. The compound has proven effective in promoting a diverse array of chemical reactions, demonstrating its versatility. researchgate.netresearchgate.net

Table 1: Selected Catalytic Applications of Nickel(II) Acetylacetonate-Derived Catalysts

Catalytic Transformation Substrates Key Features Reference(s)
Cross-Coupling Enones, alkynes, organometallic reagents Efficient generation of acyclic structures. researchgate.net
Allylation Carbonyl compounds, allylic alcohols Indium-mediated reaction giving high yields of homoallylic alcohols. researchgate.net
sp3-sp3 Cross-Coupling Alkyl halides, organozinc reagents Allows for the synthesis of polyfunctional products. researchgate.net
Reductive Coupling Alkenes, aldehydes Utilizes triethylborane (B153662) or diethylzinc (B1219324) as reducing agents. researchgate.net
Intramolecular Cyclization 1,3-dienes with tethered carbonyls Forms five- to seven-membered rings with high regio- and stereoselectivity. researchgate.net
Conjugate Addition Sterically hindered enones, organoaluminum ate complexes Achieves high regioselectivity reversal compared to other catalysts. researchgate.net

| Multicomponent Coupling | 1,3-dienes, CO₂, organozinc reagents | Assembles densely functionalized cyclic structures. | researchgate.net |

Future research will likely focus on asymmetric catalysis using chiral ligands in conjunction with the nickel precursor, expanding the substrate scope to include more complex and functionalized molecules, and developing tandem catalytic cycles that can build molecular complexity in a single step.

Design of Next-Generation Functional Materials from this Precursor

Nickel(II) acetylacetonate dihydrate is a highly valued precursor for the synthesis of advanced functional materials due to its solubility in organic solvents and its controlled decomposition characteristics. sigmaaldrich.comwikipedia.orgamericanelements.com Its utility spans the creation of nanomaterials, thin films, and composite structures.

Researchers are actively using it to synthesize a variety of nickel-based nanomaterials. sigmaaldrich.com For instance, it serves as a precursor for generating nickel oxide (NiO) nanoparticles and NiO/carbon nanocomposites through methods like solvothermal synthesis and non-isothermal decomposition. sigmaaldrich.com It is also a key component in sol-gel techniques for depositing thin films of NiO onto conductive substrates, which have applications in electronics and energy storage. wikipedia.org Furthermore, its use in chemical vapor deposition (CVD) and laser evaporation techniques allows for the fabrication of various carbon nanostructures. americanelements.com The hydrate (B1144303) form is one of many organometallic compounds useful for applications requiring non-aqueous solubility, such as in solar energy and water treatment. americanelements.com

The design of next-generation materials from this precursor is heading towards more complex architectures. This includes the synthesis of hierarchical catalysts, core-shell nanoparticles, and metal-organic frameworks (MOFs). The goal is to precisely control the morphology, crystal structure, and surface properties of the final material to optimize its performance in specific applications, from catalysis and energy storage to sensing and electronics. rsc.orgstrem.com

Advanced In-Situ Spectroscopic Techniques for Mechanistic Elucidation

Understanding the precise mechanism by which catalysts derived from nickel(II) acetylacetonate function is critical for designing more efficient systems. A significant trend in this area is the use of advanced in-situ spectroscopic techniques, which allow researchers to observe the catalyst under actual operating conditions. rsc.orgacs.org

Techniques such as in-situ X-ray absorption spectroscopy (XAS) and X-ray emission spectroscopy (XES) are providing unprecedented insights into the electronic structure of nickel-based catalysts. rsc.org For example, studies on bimetallic dry methane (B114726) reforming catalysts have used these methods to show how the presence of cobalt modulates the electronic structure of the nickel centers, which may be key to the enhanced catalytic activity. rsc.org These techniques can track the oxidation state and local coordination environment of the nickel atoms as the catalyst is activated and while the reaction is proceeding. rsc.org

In-situ Raman spectroscopy is another powerful tool being employed. acs.orgresearchgate.net By using techniques like Shell-Isolated Nanoparticle-Enhanced Raman Spectroscopy (SHINERS), researchers can study the chemical dynamics at the surface of nickel electrodes, revealing previously unseen details about the formation of surface oxides and hydroxides during electrochemical processes. acs.org This allows for a direct correlation between the structural changes of the catalyst and its electrochemical behavior. researchgate.net

The future of mechanistic elucidation lies in combining multiple in-situ techniques to obtain a more complete picture of the catalytic cycle. Correlating data from spectroscopic, microscopic, and theoretical modeling will be essential to fully understand the structure-activity relationships that govern these complex catalytic systems.

Integration with Machine Learning and Artificial Intelligence for Materials Discovery

The discovery and optimization of new materials and catalysts is traditionally a time-consuming process of trial and error. The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize this paradigm. nih.govresearchgate.net While not always focused directly on nickel(II) acetylacetonate dihydrate, these computational approaches are being applied to the broader field of materials science, with direct implications for the discovery of novel materials derived from this precursor. researchgate.net

ML algorithms can be trained on large datasets of experimental results, including "dark reactions" or failed experiments, to predict the outcomes of future syntheses. nih.gov This approach has been successfully used to predict the conditions for forming new organically templated inorganic products with a high success rate, a strategy that is directly applicable to the design of new functional materials from nickel precursors. nih.gov

The future perspective is one where AI and ML are integral tools for the rational design of materials. By predicting the properties of hypothetical compounds derived from precursors like nickel(II) acetylacetonate dihydrate, researchers can focus their experimental efforts on the most promising candidates, accelerating the pace of innovation in catalysis and materials science. rsc.orgnih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.